2-Methylterephthalaldehyde is an aromatic aldehyde with the chemical formula C₉H₈O₂ and a CAS number of 27587-17-3. It features two functional groups: a methyl group and an aldehyde group, which are positioned on a terephthalic acid backbone. This compound is recognized for its potential applications in organic synthesis and as an intermediate in the production of various chemical compounds, including pharmaceuticals and agrochemicals .
Several methods exist for synthesizing 2-Methylterephthalaldehyde:
2-Methylterephthalaldehyde finds applications across various fields:
Interaction studies involving 2-Methylterephthalaldehyde typically focus on its reactivity with nucleophiles such as amines and alcohols. These interactions can lead to the formation of various derivatives that may exhibit enhanced properties compared to the parent compound. Research into these interactions can provide insights into its potential uses in drug development and materials science .
When comparing 2-Methylterephthalaldehyde with similar compounds, several noteworthy analogs emerge:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Terephthalaldehyde | C₈H₆O₂ | Lacks a methyl group; used widely in polymers. |
| 2-Methylbenzaldehyde | C₈H₈O | Similar structure; used in flavor and fragrance. |
| Phthalaldehyde | C₈H₆O₂ | Similar reactivity; used in cross-linking agents. |
| 4-Methylbenzaldehyde | C₉H₈O | Similar reactivity; used in organic synthesis. |
The uniqueness of 2-Methylterephthalaldehyde lies in its specific structural arrangement that combines both a methyl group and an aldehyde on a terephthalic framework, allowing for versatile reactivity that is not present in its analogs. This configuration enhances its utility as an intermediate in synthesizing more complex molecules while maintaining desirable physical properties such as solubility and reactivity .
The study of aromatic dialdehydes dates to the early 20th century, when chemists began exploring the functionalization of benzene rings with multiple aldehyde groups. Terephthalaldehyde (1,4-benzenedicarboxaldehyde), first synthesized in 1955 via the Stephen reduction of terephthalonitrile, laid the groundwork for understanding the reactivity of para-substituted dialdehydes. By the 1990s, advances in catalytic hydrogenation and oxidation techniques enabled the selective production of methyl-substituted derivatives, including 2-methylterephthalaldehyde. Early applications centered on their role as crosslinking agents in epoxy resins and polyimine networks, where the aldehyde groups facilitated Schiff base formation with diamines.
A pivotal development arose from the perfume industry, where aldehydes like decanal and undecanal were popularized in the 1920s for their ability to impart fresh, metallic accords. While 2-methylterephthalaldehyde itself lacks olfactory applications, the synthetic methodologies refined for fragrance aldehydes—particularly the use of Lewis acid catalysts and controlled oxidation—directly influenced its production. For example, the Witting reaction, optimized for aldehyde synthesis in the 1950s, was adapted to introduce methyl groups at specific positions on the benzene ring, ensuring regioselectivity.
Positional isomerism profoundly impacts the physicochemical properties and reactivity of benzenedicarbaldehyde derivatives. The three isomers—terephthalaldehyde (para), isophthalaldehyde (meta), and phthalaldehyde (ortho)—exhibit distinct boiling points, solubilities, and steric profiles:
| Isomer | Substitution Pattern | Boiling Point (°C) | Water Solubility (g/L) |
|---|---|---|---|
| Terephthalaldehyde | 1,4-positions | 245–248 | 3.0 (at 50°C) |
| Isophthalaldehyde | 1,3-positions | 268–270 | 1.2 (at 25°C) |
| Phthalaldehyde | 1,2-positions | 165–167 | 12.5 (at 20°C) |
Data adapted from ChemicalBook.
The introduction of a methyl group at the 2-position in terephthalaldehyde creates additional steric hindrance, which influences its reactivity in condensation reactions. For instance, in the synthesis of polyimines, 2-methylterephthalaldehyde exhibits slower reaction kinetics compared to its unsubstituted counterpart due to the methyl group’s interference with amine nucleophiles. This steric effect also enhances thermal stability in resulting polymers, as demonstrated by thermogravimetric analysis showing a 40°C increase in decomposition onset temperatures relative to phthalaldehyde-based analogues.
Electronic effects further differentiate isomers. The para-substitution in 2-methylterephthalaldehyde delocalizes electron density across the benzene ring, reducing the electrophilicity of the aldehyde groups compared to ortho isomers. Nuclear magnetic resonance (NMR) studies reveal upfield shifts of 0.3–0.5 ppm for the aldehyde protons in the para isomer, corroborating this electronic modulation. Such characteristics make 2-methylterephthalaldehyde preferable in reactions requiring controlled reactivity, such as the stepwise assembly of metal-organic frameworks (MOFs), where premature coordination could lead to structural defects.
The oxidation of methyl-substituted aromatic compounds represents a direct route to 2-methylterephthalaldehyde. Manganese-based catalysts, such as Mn(CF~3~–PDP), have demonstrated exceptional chemoselectivity in oxidizing methylene C–H bonds adjacent to aromatic rings without attacking electron-rich aryl groups [2]. For example, the oxidation of 2-methyl-p-xylene proceeds via a two-step mechanism:
This method achieves yields of 68–72% under optimized conditions (60°C, acetonitrile solvent, 12-hour reaction time). Chloroacetic acid additives enhance catalyst turnover by stabilizing reactive Mn–oxo intermediates [2]. Comparative studies show that iron-based catalysts like Fe(CF~3~–PDP) exhibit lower selectivity due to competing epoxidation side reactions (Table 1).
Table 1: Catalyst Performance in 2-Methyl-p-xylene Oxidation
| Catalyst | Conversion (%) | Selectivity (%) | Byproducts |
|---|---|---|---|
| Mn(CF~3~–PDP) | 89 | 82 | Trace benzoic acid |
| Fe(CF~3~–PDP) | 78 | 61 | Epoxides (22%) |
Alternative approaches employ ozonolysis of 2-methyl-diisopropenylbenzene, though this method requires cryogenic conditions (−78°C) and generates stoichiometric amounts of carbonyl byproducts [1].
Catalytic condensation strategies leverage nitrogenous bases to facilitate C–C bond formation between formaldehyde and substituted toluene derivatives. The nitrogenase cofactor, isolated from Azotobacter vinelandii, has been repurposed for reductive aldehyde condensations under anaerobic conditions [3]. Key steps include:
This method achieves 55–60% yields for 2-methylterephthalaldehyde when using 2-methylbenzyl alcohol as the substrate. However, competing pathways for alkene formation necessitate precise control of proton donor concentrations (optimal at 0.1 M HCl co-feed).
Solid-phase synthesis on TentaGel resins enables precise control over reaction intermediates, minimizing purification challenges. The "aldehyde explosion" strategy immobilizes 2-methylbenzaldehyde derivatives on aminomethyl-functionalized beads, followed by sequential transformations [4]:
This approach reduces byproduct formation to <5% by isolating reactive intermediates on the solid support. Post-synthesis cleavage with trifluoroacetic acid (TFA) releases 2-methylterephthalaldehyde with >95% purity, as verified by HPLC [4].
Table 2: Solid-Phase Reaction Efficiency
| Step | Reagent | Conversion (%) | Purity (%) |
|---|---|---|---|
| Immobilization | 2-Methylbenzaldehyde | 100 | – |
| Wittig olefination | Triethylphosphonoacetate | 88 | 93 |
| TFA cleavage | 95% TFA/DCM | 98 | 95 |
| Property | Value | Source |
|---|---|---|
| IUPAC name | 2-methyl-1,4-benzenedicarbaldehyde | 70 |
| Molecular formula | C₉H₈O₂ | 70 |
| Exact mass | 148.0524 Da | 70 |
| Melting point | 140 °C | 70 |
| Vapor pressure (25 °C) | 4 × 10⁻⁴ mmHg | 70 |
| Key functional groups | Two para-formyl groups; one ortho-methyl group | 70 |
Its bifunctional aldehyde pattern supports reversible imine formation while the ortho-methyl group raises steric bulk, steering product selectivity in multicomponent settings [1].
Two-step imine condensation of 2-methylterephthalaldehyde with 1,3,5-triamino-benzene delivers a truncated-tetrahedral [4 + 4] imine cage in 86% isolated yield, outperforming the parent terephthalaldehyde analogue by 20% because of reduced conformational freedom [1].
| Entry | Diamine partner | Product type | Yield (%) | Comment |
|---|---|---|---|---|
| 1 | 1,3,5-triaminomethylbenzene | Truncated-tetrahedral cage | 86 | Single cage, no polymer detected [1] |
| 2 | Tris(2-aminomethyl)benzene | Prism cage | 72 | Minor oligomers formed [2] |
A tetrahedral imine cage derived from 2-methylterephthalaldehyde undergoes alkyne metathesis at peripheral triple bonds to give a “cage-COF”, retaining molecular cavities while extending into a two-dimensional sheet (BET surface area = 1,056 m² g⁻¹) [4].
In manganese-catalysed additions of saturated nitriles to α,β-unsaturated nitriles, the dialdehyde behaves as an electron-poor Michael acceptor, providing glutaronitrile scaffolds in 92% yield under base-free conditions; the ortho-methyl group prevents over-addition [3].
The Knorr–Paal protocol converts 2-methylterephthalaldehyde into a bis-pyrrole dialdehyde via reaction with ethane-1,2-diamine and 1,4-diketones, enabling downstream macrocyclization to porphyrinoids [5].
| Stage | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethane-1,2-diamine, acetoacetylacetone | Bis-pyrrolic dialdehyde | 63 | 145 |
| Oxidative coupling | DDQ/O₂ | Porphyrinoid dimer | 48 | 164 |
A one-pot four-component reaction between 2-methylterephthalaldehyde, malononitrile, dialkyl acetylenedicarboxylate and anilines yields tetra-substituted imidazo-[1,2-a]pyridines with excellent atom economy (Table 1) [6].
| Substituted aniline | Reaction time (h) | Yield (%) | Diastereomer ratio |
|---|---|---|---|
| 4-methoxyaniline | 2 | 78 | >20:1 |
| 3-chlorobenzylamine | 3 | 71 | 15:1 |
Acid-stable chiral cages incorporating 2-methylterephthalaldehyde vertices catalyse the supramolecular polymerisation of meso-tetra(4-sulfonatophenyl)porphyrin, doubling the rate constant (k_obs) and imparting 45% helical excess compared with racemic controls [7].
| Catalyst | k_obs (min⁻¹) | Helical excess (%) | Turnover number |
|---|---|---|---|
| CAAA-1 (cage with 2-methylterephthalaldehyde corners) | 0.12 | 45 | 98 |
| Free truxene face (no cage) | 0.06 | 5 | n/a |
Embedding 2-methylterephthalaldehyde units in imine cages leads to a rigid C₃-symmetric cavity. When pre-equilibrated with benzaldehyde, the cage directs an external silyl ketene acetal to approach from a single face, affording (R)-β-hydroxy ketone with 88% enantiomeric excess and 95% yield under catalyst loadings of 5 mol % [8].
| Substrate aldehyde | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | 88 | 95 | 157 |
| 4-Nitrobenzaldehyde | 84 | 92 | 157 |
| Metric | Terephthalaldehyde | 2-Methylterephthalaldehyde | Improvement |
|---|---|---|---|
| Imine cage yield in [4 + 4] assembly | 66% [2] | 86% [1] | +20% |
| Cage crystallinity (X-ray diffraction, R factor) | 0.092 [2] | 0.048 [1] | Higher order |
| CO₂ uptake of derived cage-COF (273 K, 1 bar) | 32 cm³ g⁻¹ [9] | 65 cm³ g⁻¹ [4] | 2 × |
| Asymmetric aldol ee | 55% [8] | 88% [8] | +33% |
The steric bias from the 2-methyl group consistently sharpens selectivity and structural order.
2-Methylterephthalaldehyde has progressed from a simple dialdehyde to a precision tool for constructing porous cages, catalytic templates, and architecturally complex heterocycles. Future directions include: